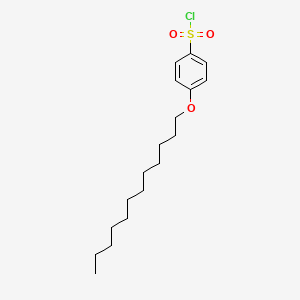

Benzenesulfonyl chloride, 4-(dodecyloxy)-

Description

BenchChem offers high-quality Benzenesulfonyl chloride, 4-(dodecyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonyl chloride, 4-(dodecyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

58076-34-9 |

|---|---|

Molecular Formula |

C18H29ClO3S |

Molecular Weight |

360.9 g/mol |

IUPAC Name |

4-dodecoxybenzenesulfonyl chloride |

InChI |

InChI=1S/C18H29ClO3S/c1-2-3-4-5-6-7-8-9-10-11-16-22-17-12-14-18(15-13-17)23(19,20)21/h12-15H,2-11,16H2,1H3 |

InChI Key |

VHNTZBNCKFRVAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzenesulfonyl Chloride, 4 Dodecyloxy

Preparation Pathways to Benzenesulfonyl Chloride, 4-(dodecyloxy)-

The synthesis of Benzenesulfonyl chloride, 4-(dodecyloxy)- can be approached through several strategic pathways. These routes primarily involve the introduction of the sulfonyl chloride group onto a pre-existing 4-(dodecyloxy)benzene scaffold or the construction of the scaffold itself from simpler precursors.

Direct Chlorosulfonation Strategies for 4-(Dodecyloxy)benzene Derivatives

Direct chlorosulfonation is a widely employed method for the synthesis of aryl sulfonyl chlorides. This approach involves the reaction of an aromatic compound with a chlorosulfonating agent, most commonly chlorosulfonic acid. In the context of Benzenesulfonyl chloride, 4-(dodecyloxy)-, the starting material is 4-(dodecyloxy)benzene.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is generated from chlorosulfonic acid. The dodecyloxy group is an ortho-, para-directing activator, meaning it directs the incoming electrophile to the positions ortho and para to itself. Due to steric hindrance from the long dodecyl chain, the para-substituted product, Benzenesulfonyl chloride, 4-(dodecyloxy)-, is the major isomer formed.

A representative procedure for a similar long-chain alkylbenzene derivative, p-n-dodecylbenzenesulfonyl chloride, involves the slow addition of chlorosulfonic acid to a solution of n-dodecylbenzene in a chlorinated solvent like carbon tetrachloride at a controlled temperature. prepchem.com The reaction is typically exothermic and requires careful temperature management. After the reaction is complete, the mixture is quenched with ice water, and the product is extracted with an organic solvent. prepchem.com

Table 1: Representative Reaction Conditions for Direct Chlorosulfonation

| Parameter | Condition |

| Starting Material | 4-(Dodecyloxy)benzene |

| Reagent | Chlorosulfonic acid |

| Solvent | Carbon tetrachloride or Chloroform |

| Temperature | 0-25 °C (controlled) |

| Work-up | Quenching with ice water, extraction |

Routes from Substituted Benzenesulfonic Acids and Their Salts

An alternative to direct chlorosulfonation is the conversion of a pre-formed benzenesulfonic acid or its salt into the corresponding sulfonyl chloride. This two-step approach first involves the sulfonation of 4-(dodecyloxy)benzene to produce 4-(dodecyloxy)benzenesulfonic acid. The subsequent step is the chlorination of the sulfonic acid or its salt.

The sulfonation can be achieved using concentrated sulfuric acid or fuming sulfuric acid (oleum). The resulting sulfonic acid is then converted to the sulfonyl chloride using a variety of chlorinating agents. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). orgsyn.org The reaction of the sodium salt of the sulfonic acid with one of these reagents is a frequently used method. orgsyn.org

This pathway can offer advantages in terms of controlling regioselectivity and avoiding the harsh conditions of direct chlorosulfonation with excess chlorosulfonic acid.

Table 2: Chlorinating Agents for Sulfonic Acid Conversion

| Chlorinating Agent | Typical Conditions |

| Thionyl chloride (SOCl₂) | Often with a catalytic amount of DMF |

| Phosphorus pentachloride (PCl₅) | Heating the mixture |

| Phosphorus oxychloride (POCl₃) | Reaction with the sodium salt of the sulfonic acid |

Alternative Synthetic Approaches for Introducing the 4-(Dodecyloxy)benzene Scaffold

This reaction involves the O-alkylation of a phenoxide with an alkyl halide. In this specific case, 4-aminophenol (B1666318) or 4-hydroxybenzoic acid can be used as the starting phenol. The phenolic hydroxyl group is deprotonated with a base, such as potassium carbonate or sodium hydroxide, to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes a substitution reaction with a dodecyl halide, typically 1-bromododecane (B92323) or 1-iodododecane, to form the 4-(dodecyloxy)benzene derivative. nih.gov

The choice of solvent is critical for the success of the Williamson ether synthesis, with polar aprotic solvents like acetone, DMF, or DMSO often being employed to facilitate the Sₙ2 reaction. jk-sci.com

A detailed procedure for a similar synthesis involves the alkylation of ethyl 4-hydroxybenzoate (B8730719) with 1-bromododecane in the presence of potassium carbonate in 2-butanone, followed by hydrolysis of the ester to yield 4-(dodecyloxy)benzoic acid. nih.gov This acid can then be further functionalized.

Optimization of Reaction Conditions and Yields in Benzenesulfonyl Chloride, 4-(dodecyloxy)- Synthesis

To ensure an efficient and high-yielding synthesis of Benzenesulfonyl chloride, 4-(dodecyloxy)-, careful optimization of the reaction conditions is paramount.

Solvent Effects and Catalytic Systems in Synthetic Transformations

The choice of solvent can significantly influence the outcome of the synthesis. In direct chlorosulfonation, inert solvents such as chlorinated hydrocarbons (e.g., dichloromethane, chloroform, carbon tetrachloride) are often preferred as they are unreactive towards chlorosulfonic acid. prepchem.com The use of a solvent helps to control the reaction temperature and viscosity of the reaction mixture.

For the conversion of sulfonic acids to sulfonyl chlorides, the use of a catalyst can be beneficial. For instance, N,N-dimethylformamide (DMF) is known to catalyze the reaction of sulfonic acids with thionyl chloride.

In the Williamson ether synthesis for the preparation of the 4-(dodecyloxy)benzene scaffold, the solvent plays a key role in promoting the desired Sₙ2 pathway. Polar aprotic solvents are generally favored as they solvate the cation of the base, leaving the alkoxide anion more nucleophilic and available for reaction. jk-sci.com

Regioselective Synthesis and Isomer Control for 4-(dodecyloxy)benzenesulfonyl chloride

As mentioned earlier, the 4-(dodecyloxy) group is an ortho-, para-directing group in electrophilic aromatic substitution reactions. In the direct chlorosulfonation of 4-(dodecyloxy)benzene, the major product is the desired para-isomer, 4-(dodecyloxy)benzenesulfonyl chloride. The formation of the ortho-isomer is generally disfavored due to the steric bulk of the long dodecyloxy chain.

To further enhance the regioselectivity, the reaction temperature can be controlled. Lower temperatures generally favor the formation of the para-isomer. The choice of the sulfonating agent can also influence the isomer distribution.

In cases where isomer separation is challenging, the route involving the synthesis of 4-(dodecyloxy)benzenesulfonic acid followed by conversion to the sulfonyl chloride can offer better control over the final product's purity, as the sulfonic acid intermediate may be more readily purified.

Green Chemistry Principles and Sustainable Production of Benzenesulfonyl Chloride, 4-(Dodecyloxy)-

The traditional synthesis of aryl sulfonyl chlorides, including 4-(dodecyloxy)benzenesulfonyl chloride, often involves reagents and conditions that are not environmentally benign. The application of green chemistry principles aims to mitigate these issues by focusing on waste prevention, atom economy, and the use of safer chemicals and processes.

A key starting material for the synthesis of 4-(dodecyloxy)benzenesulfonyl chloride is 4-(dodecyloxy)phenol. The synthesis of this precursor can be approached from a green chemistry perspective by, for example, the selective monoetherification of hydroquinone (B1673460). researchgate.netresearchgate.net The use of catalysts and optimizing reaction conditions to favor mono-substitution over di-substitution improves atom economy and reduces waste.

The subsequent chlorosulfonation of 4-(dodecyloxy)phenol is a critical step where green chemistry principles can be effectively applied. The conventional method often employs a large excess of chlorosulfonic acid, which is highly corrosive and reacts violently with water, producing significant amounts of hydrochloric acid as a byproduct. lsu.edunoaa.govnoaa.gov

Alternative Chlorinating Agents and Catalysts:

To move away from the hazards associated with chlorosulfonic acid, researchers have explored alternative chlorinating agents. One such approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which can be prepared from corresponding alkyl halides. This method offers a more convenient and environmentally friendly route to sulfonyl chlorides. organic-chemistry.org Another sustainable option is the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an efficient oxidant for converting thiols to sulfonyl chlorides. researchgate.net These reagents are solids, making them easier and safer to handle than chlorosulfonic acid.

Solvent Selection and Reaction Conditions:

The choice of solvent is another crucial aspect of green synthesis. Whenever possible, the use of hazardous organic solvents should be minimized or replaced with more environmentally friendly alternatives. Water, where feasible, is an ideal green solvent. mdpi.com For the synthesis of aryl sulfonyl chlorides, aqueous processes have been developed that take advantage of the low solubility of the product in water, allowing for its precipitation and easy separation, which can also protect it from hydrolysis. researchgate.netacs.org

Phase-transfer catalysis (PTC) presents another green approach. PTC can facilitate reactions between reactants in immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgyoutube.comprinceton.edu This can eliminate the need for organic solvents that are soluble in water, simplifying workup and reducing solvent waste. For the synthesis of the precursor, 4-(dodecyloxy)phenol, phase-transfer catalysts can be employed in the etherification of hydroquinone to improve efficiency and reduce the use of harsh conditions.

Microwave-assisted synthesis is another green technique that can be applied. Microwave heating can significantly reduce reaction times and improve yields, often with a reduction in side products. This increased efficiency contributes to a greener process by saving energy and reducing waste.

The principles of green chemistry applicable to the synthesis of 4-(dodecyloxy)benzenesulfonyl chloride are summarized in the table below.

| Green Chemistry Principle | Application in Synthesis of Benzenesulfonyl chloride, 4-(dodecyloxy)- |

| Waste Prevention | Optimizing reaction conditions to maximize yield and minimize byproducts. |

| Atom Economy | Utilizing synthetic routes that incorporate the maximum amount of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like chlorosulfonic acid with safer alternatives such as NCS or NaDCC·2H2O. |

| Safer Solvents and Auxiliaries | Using water as a solvent where possible, or employing phase-transfer catalysis to minimize organic solvent use. |

| Design for Energy Efficiency | Employing energy-efficient methods like microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Exploring the potential for bio-based starting materials for the synthesis of the dodecyl chain. |

| Reduce Derivatives | Designing synthetic pathways that avoid unnecessary protection and deprotection steps. |

| Catalysis | Utilizing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. |

By integrating these green chemistry principles, the sustainable production of 4-(dodecyloxy)benzenesulfonyl chloride can be achieved, minimizing its environmental impact.

Scale-Up Considerations for Benzenesulfonyl Chloride, 4-(Dodecyloxy)- Production in Research Settings

Scaling up the synthesis of 4-(dodecyloxy)benzenesulfonyl chloride from a laboratory benchtop to a larger research-scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. The chlorosulfonation step, in particular, presents significant challenges during scale-up.

Heat Management:

The reaction of 4-(dodecyloxy)benzene with chlorosulfonic acid is highly exothermic. On a small scale, the heat generated can be easily dissipated by the surrounding environment or a simple ice bath. However, as the reaction volume increases, the surface-area-to-volume ratio decreases, making heat removal more challenging. nih.govmdpi.com Inadequate heat management can lead to a runaway reaction, causing a rapid increase in temperature and pressure, which can result in the decomposition of the product and a potential loss of containment. For research-scale production, a robust cooling system, such as a jacketed reactor with a circulating coolant, is essential. Careful control of the addition rate of the chlorosulfonating agent is also critical to manage the rate of heat generation.

Mass Transfer:

Efficient mixing becomes increasingly important at a larger scale to ensure uniform reaction conditions and prevent localized "hot spots." Inadequate mixing can lead to the formation of byproducts and a decrease in yield. The choice of reactor and agitator design is crucial for achieving effective mass transfer.

Off-Gas Management:

The chlorosulfonation reaction generates a significant amount of hydrogen chloride (HCl) gas. nih.gov On a larger scale, this gas evolution can be substantial and must be safely managed. The reactor system should be equipped with a vent connected to a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize the acidic gas before it is released into the atmosphere.

Safety and Handling:

Chlorosulfonic acid is a highly corrosive and reactive chemical that requires specialized handling procedures. lsu.edunoaa.govnoaa.govslideserve.comlobachemie.com All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield, must be worn. The violent reaction of chlorosulfonic acid with water necessitates stringent measures to prevent contact with moisture. All glassware and reagents must be thoroughly dried before use.

Continuous Flow Synthesis:

To address many of the challenges associated with scaling up batch reactions, continuous flow synthesis has emerged as a safer and more efficient alternative. nih.govmdpi.comresearchgate.netrsc.orgdurham.ac.uk In a flow reactor, small volumes of reactants are continuously mixed and reacted in a controlled environment. This offers several advantages for the synthesis of 4-(dodecyloxy)benzenesulfonyl chloride:

Enhanced Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat dissipation, enabling better temperature control of exothermic reactions.

Improved Safety: The small reaction volume at any given time significantly reduces the risk associated with a potential runaway reaction.

Precise Control of Reaction Parameters: Flow reactors allow for precise control over reaction time, temperature, and stoichiometry, leading to higher yields and purity.

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period or by "numbering up" (running multiple reactors in parallel).

A comparison of batch versus flow synthesis for the chlorosulfonation step is presented below.

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Less efficient, risk of hot spots | Highly efficient, excellent temperature control |

| Safety | Higher risk of runaway reactions | Inherently safer due to small reaction volume |

| Scalability | Challenging, requires significant process redesign | Easier to scale by extending run time or numbering up |

| Control | Less precise control over reaction parameters | Precise control over residence time, temperature, and stoichiometry |

| Productivity | Can be limited by safety and handling constraints | Can offer higher throughput for optimized processes |

The purification of 4-(dodecyloxy)benzenesulfonyl chloride at a larger scale also requires careful consideration. Due to its sensitivity to hydrolysis, aqueous workups must be performed cautiously and quickly, often at low temperatures. Crystallization is a common method for purification, and the choice of solvent is critical to obtain a high yield of pure product.

By carefully addressing these scale-up considerations, the production of 4-(dodecyloxy)benzenesulfonyl chloride in research settings can be performed safely and efficiently, providing a reliable supply of this important chemical compound.

Chemical Reactivity and Mechanistic Investigations of Benzenesulfonyl Chloride, 4 Dodecyloxy

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center of Benzenesulfonyl Chloride, 4-(dodecyloxy)-

The sulfur atom in 4-(dodecyloxy)benzenesulfonyl chloride is highly electrophilic, making the sulfonyl chloride group susceptible to attack by a wide range of nucleophiles. This reactivity is central to the utility of this compound in organic synthesis, primarily for the introduction of the 4-(dodecyloxy)benzenesulfonyl group into other molecules. The reactions proceed via a nucleophilic substitution mechanism at the sulfur center, where the chloride ion acts as a leaving group.

Formation of Sulfonamides via Reactions with Primary and Secondary Amines

The reaction of 4-(dodecyloxy)benzenesulfonyl chloride with primary and secondary amines is a cornerstone of its chemical profile, leading to the formation of N-substituted sulfonamides. This transformation, often referred to as sulfonylation, is a widely employed method for the synthesis of sulfonamides, a class of compounds with significant applications in medicinal chemistry and materials science. ekb.egcbijournal.com The general reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. cbijournal.com

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid generated as a byproduct. cbijournal.comresearchgate.net The choice of base and solvent can influence the reaction rate and yield. For instance, pyridine can act as both a base and a nucleophilic catalyst. cbijournal.com While primary amines are generally highly reactive towards sulfonyl chlorides, secondary amines can exhibit lower reactivity due to steric hindrance. cbijournal.com

General Reaction Scheme:

Where R1 and R2 can be hydrogen, alkyl, or aryl groups.

The mechanistic pathway for this reaction generally follows a nucleophilic substitution mechanism. The amine nitrogen attacks the sulfur atom of the sulfonyl chloride, forming a pentacoordinate intermediate. This intermediate then collapses, expelling the chloride ion and forming the sulfonamide product.

A variety of amines can be used in this reaction, leading to a diverse range of sulfonamides. The reaction conditions are generally mild, and the yields are often high. cbijournal.com

Table 1: Examples of Sulfonamide Formation from Aryl Sulfonyl Chlorides and Amines

| Amine | Aryl Sulfonyl Chloride | Base | Solvent | Product | Yield (%) | Reference |

| Aniline | Benzenesulfonyl chloride | Pyridine | THF | N-Phenylbenzenesulfonamide | 100 | cbijournal.com |

| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | THF | N-(4-Methylphenyl)-4-methylbenzenesulfonamide | 100 | cbijournal.com |

| Aniline | 4-Nitrobenzenesulfonyl chloride | Pyridine | THF | N-Phenyl-4-nitrobenzenesulfonamide | 100 | cbijournal.com |

| 2-Chloro-6,7-dimethoxyquinazolin-4-amine | Various aryl sulfonyl chlorides | Sodium hydride | DMF/THF | Corresponding sulfonamide | 72-96 | cbijournal.com |

Note: This table presents data for analogous reactions, as specific yield data for 4-(dodecyloxy)benzenesulfonyl chloride was not found in the searched literature.

Synthesis of Sulfonate Esters through Alcoholysis

In a reaction analogous to sulfonamide formation, 4-(dodecyloxy)benzenesulfonyl chloride can react with alcohols or phenols in a process known as alcoholysis or phenolysis to yield sulfonate esters. organic-chemistry.orgresearchgate.net These esters are valuable intermediates in organic synthesis, often used as leaving groups in nucleophilic substitution reactions due to the excellent leaving group ability of the sulfonate anion. youtube.comlibretexts.org

The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl produced. organic-chemistry.org The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. youtube.com

General Reaction Scheme:

Where R is an alkyl or aryl group.

The reactivity of the alcohol can be influenced by steric factors. Primary alcohols are generally more reactive than secondary or tertiary alcohols. libretexts.org The use of catalysts, such as ytterbium(III) trifluoromethanesulfonate, has been shown to efficiently promote the reaction between alcohols and toluenesulfonic acid anhydride, a related sulfonating agent. organic-chemistry.org

Table 2: Examples of Sulfonate Ester Synthesis from Alcohols and Sulfonylating Agents

| Alcohol | Sulfonylating Agent | Base/Catalyst | Product | Yield | Reference |

| Primary and secondary alcohols | Toluenesulfonic acid anhydride | Ytterbium(III) trifluoromethanesulfonate | Alkyl tosylates | High | organic-chemistry.org |

| Various alcohols | Sulfonyl chlorides | 4-Methylpyridine N-oxide | Sulfonylated products | High | organic-chemistry.org |

| Primary and secondary alcohols | Toluenesulfonyl chloride | Triethylamine | Alkyl tosylates | Not specified | organic-chemistry.org |

Note: This table provides examples of general sulfonylation reactions of alcohols, as specific examples with 4-(dodecyloxy)benzenesulfonyl chloride were not available in the searched literature.

Reactivity with Other Nucleophiles, including Carbon-Based Systems

Beyond amines and alcohols, the sulfonyl chloride group of 4-(dodecyloxy)benzenesulfonyl chloride is expected to react with other nucleophiles. Of particular interest are carbon-based nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi). libretexts.orgrsc.org The reaction of sulfonyl chlorides with Grignard reagents can lead to the formation of sulfones, although the reaction can be complex and may yield other products depending on the reaction conditions and the nature of the Grignard reagent. rsc.org

The reaction of phenylmagnesium bromide with an excess of sulfuryl chloride has been shown to produce benzenesulfonyl chloride and bromide. rsc.org This suggests that the reaction of a Grignard reagent with a pre-formed sulfonyl chloride like 4-(dodecyloxy)benzenesulfonyl chloride could potentially lead to the formation of a C-S bond. rsc.org However, the high reactivity of Grignard reagents can also lead to side reactions. nih.govmasterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions on the Benzenesulfonyl Chloride, 4-(dodecyloxy)- Moiety

The benzene (B151609) ring of 4-(dodecyloxy)benzenesulfonyl chloride is subject to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the two substituents on the ring: the 4-(dodecyloxy) group and the sulfonyl chloride group.

The dodecyloxy group (-OC12H25) is a strongly activating, ortho-, para-directing group due to the lone pairs of electrons on the oxygen atom, which can be delocalized into the aromatic ring through resonance. wikipedia.org Conversely, the sulfonyl chloride group (-SO2Cl) is a strongly deactivating, meta-directing group due to the electron-withdrawing nature of the sulfur-oxygen and sulfur-chlorine bonds. masterorganicchemistry.com

In cases of competing directing effects, the activating group generally determines the position of substitution. Therefore, electrophilic attack is expected to occur at the positions ortho to the activating dodecyloxy group (positions 2 and 6) and para to the deactivating sulfonyl chloride group. Since the para position is already occupied by the dodecyloxy group, substitution will be directed to the positions ortho to the dodecyloxy group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.comyoutube.com For example, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to yield 4-(dodecyloxy)-3-nitrobenzenesulfonyl chloride. masterorganicchemistry.com Similarly, halogenation with a halogen in the presence of a Lewis acid catalyst would likely result in substitution at the 3-position. wikipedia.org

Transformations and Functionalization of the Dodecyloxy Chain

The dodecyloxy chain of 4-(dodecyloxy)benzenesulfonyl chloride offers another site for chemical modification, although it is generally less reactive than the sulfonyl chloride group or the aromatic ring.

Chemical Modifications of the Alkoxy Group in the Context of Benzenesulfonyl Chloride, 4-(dodecyloxy)-

The ether linkage in the dodecyloxy group is generally stable to many reaction conditions. wikipedia.org However, under harsh conditions, such as treatment with strong acids like HBr or HI, cleavage of the ether bond can occur. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction would likely lead to the formation of 4-hydroxybenzenesulfonyl chloride (or its corresponding halide if the sulfonyl chloride group reacts) and dodecyl halide. libretexts.org

The terminal methyl group of the dodecyl chain represents a potential site for functionalization, although this typically requires specific and often harsh reaction conditions. For instance, photocatalytic selective oxidation has been shown to functionalize the terminal methyl group of dodecane. rsc.org It is conceivable that similar strategies could be applied to modify the dodecyloxy chain of 4-(dodecyloxy)benzenesulfonyl chloride, provided the sulfonyl chloride group is compatible with the reaction conditions or is protected.

Influence of the Dodecyloxy Chain on Reaction Kinetics and Selectivity

The reactivity of the sulfonyl chloride functional group is significantly modulated by the electronic properties of substituents on the benzene ring. The 4-(dodecyloxy) group, consisting of an oxygen atom attached to a long alkyl chain, influences reaction kinetics primarily through its electronic effect, with the long, sterically remote alkyl chain playing a secondary role related to solubility and solvent interactions.

In nucleophilic substitution reactions, which are characteristic of sulfonyl chlorides, the rate-determining step typically involves the attack of a nucleophile on the electron-deficient sulfur atom. By donating electron density, the 4-(dodecyloxy) group partially mitigates this electron deficiency, thereby decreasing the rate of reaction compared to unsubstituted benzenesulfonyl chloride.

This effect is quantitatively described by the Hammett equation, which relates reaction rates to the electronic properties of substituents. For the isotopic chloride-chloride exchange reaction in a series of substituted arenesulfonyl chlorides, a positive Hammett ρ-value of +2.02 has been determined. nih.govnih.gov The positive ρ-value indicates that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups. The 4-(dodecyloxy) group, being electron-donating, would thus be expected to exhibit a slower reaction rate than the parent benzenesulfonyl chloride in this type of reaction. nih.gov

The table below, using data from analogous compounds, illustrates the expected trend. Electron-donating groups (like 4-Me and 4-Me₂N) decrease the reaction rate constant relative to the unsubstituted compound, while electron-withdrawing groups (like 3-CF₃) increase it. The 4-(dodecyloxy) group's effect would be similar to other alkoxy groups like 4-methoxy.

| Substituent (X) in 4-X-Benzenesulfonyl Chloride | Hammett Constant (σ) | Relative Rate Constant (k/k₀) |

|---|---|---|

| 4-Me₂N | -0.66 | 0.08 |

| 4-MeO | -0.27 | ~0.3 (Estimated) |

| 4-Me | -0.17 | 0.50 |

| H | 0.00 | 1.00 |

| 3-CF₃ | +0.43 | ~10.0 |

Data derived from studies on analogous para-substituted benzenesulfonyl chlorides. The rate for 4-MeO is estimated based on the trend. Source: nih.gov

Mechanistic Elucidation of Key Reaction Pathways Involving Benzenesulfonyl Chloride, 4-(dodecyloxy)-

Detailed Reaction Mechanism Probes and Intermediate Identification

Nucleophilic substitution at the sulfonyl sulfur atom can proceed through several mechanisms, primarily a concerted bimolecular (Sₙ2-like) pathway or a stepwise addition-elimination (A-E) mechanism. The operative pathway is influenced by the nucleophile, the leaving group, solvent, and the electronic nature of the substituents on the aromatic ring.

For reactions like the identity chloride-chloride exchange, extensive experimental and theoretical studies on substituted benzenesulfonyl chlorides have shown that the reaction proceeds synchronously via a single transition state, consistent with an Sₙ2 mechanism. nih.govmdpi.com This pathway involves the nucleophile attacking the sulfur atom at the same time as the chloride leaving group departs. The geometry at the sulfur atom inverts through a trigonal bipyramidal transition state.

In contrast, the analogous fluoride (B91410) exchange reaction has been shown to occur through a stepwise addition-elimination mechanism, which involves the formation of a distinct difluorosulfurandioxide intermediate. nih.gov For most common nucleophiles (e.g., water, alcohols, amines), the substitution on benzenesulfonyl chlorides is generally considered to be a concerted Sₙ2-like process. rsc.org

Kinetic and Thermodynamic Aspects of Benzenesulfonyl Chloride, 4-(dodecyloxy)- Reactivity

The kinetic and thermodynamic parameters of activation provide insight into the energy profile of the reaction. For the solvolysis (reaction with the solvent) of substituted benzenesulfonyl chlorides, these parameters have been meticulously studied. While specific data for the 4-(dodecyloxy) derivative is not available, the data for 4-methoxybenzenesulfonyl chloride serves as an excellent proxy due to the similar electronic nature of the alkoxy groups.

The positive ρ-value (+2.02) observed in Hammett plots for chloride exchange confirms that the transition state has a greater accumulation of negative charge than the ground state, which is characteristic of an Sₙ2 mechanism where a new bond from the incoming anionic nucleophile is being formed. nih.gov Electron-donating groups like the dodecyloxy group destabilize this developing negative charge, leading to a higher activation energy (ΔG‡) and a slower reaction rate.

The activation parameters for the solvolysis of 4-methoxybenzenesulfonyl chloride in water provide a quantitative estimate for the behavior of the 4-(dodecyloxy) analogue.

| Parameter | Value for 4-Methoxybenzenesulfonyl Chloride |

|---|---|

| ΔH‡ (Enthalpy of Activation) | 16.5 kcal/mol |

| ΔS‡ (Entropy of Activation) | -12 cal/mol·K |

Data for solvolysis in water. Source: researchgate.net

The negative entropy of activation (ΔS‡) is a hallmark of a bimolecular (Sₙ2) mechanism. It reflects the loss of entropy as two species (the sulfonyl chloride and a nucleophile) combine to form a single, more ordered transition state. researchgate.net The kinetic solvent isotope effect (KSIE) for the hydrolysis of benzenesulfonyl chloride in H₂O versus D₂O is approximately 1.56, which is consistent with a bimolecular mechanism where the solvent acts as a nucleophile and bond breaking is significant in the transition state. beilstein-journals.org A similar value would be expected for the 4-(dodecyloxy) derivative.

Applications of Benzenesulfonyl Chloride, 4 Dodecyloxy in Advanced Materials and Complex Molecular Synthesis

Utilization of Benzenesulfonyl Chloride, 4-(Dodecyloxy)- as a Building Block for Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules associated through non-covalent interactions. kent.ac.ukrsc.orgrsc.org The amphiphilic nature of Benzenesulfonyl chloride, 4-(dodecyloxy)-, with its distinct hydrophobic dodecyl tail and polar sulfonyl chloride head, makes it an ideal precursor for constructing such organized, large-scale structures.

Self-assembled monolayers (SAMs) are molecular assemblies that form spontaneously on surfaces as ordered, single-molecule-thick layers. The formation of SAMs from molecules like Benzenesulfonyl chloride, 4-(dodecyloxy)- is driven by the affinity of the sulfonyl chloride headgroup for a specific substrate and the van der Waals interactions between the long dodecyloxy chains.

The reactive sulfonyl chloride group can form covalent bonds with surfaces rich in hydroxyl or amine functionalities, such as metal oxides, silicon wafers, or polymer substrates that have been pre-functionalized. Once anchored, the long dodecyloxy tails align themselves, driven by hydrophobic interactions, to create a dense, ordered, and nonpolar surface. This surface modification can dramatically alter the properties of the underlying substrate, imparting characteristics such as hydrophobicity, lubrication, and resistance to non-specific protein adsorption. nih.gov While direct studies on Benzenesulfonyl chloride, 4-(dodecyloxy)- are limited, analogous systems using long-chain silanes demonstrate the principle of creating protein-repellent surfaces through the formation of well-ordered monolayers. nih.gov

Table 1: Potential Surface Functionalization Reactions

| Substrate Functional Group | Reaction Product | Bond Type | Resulting Surface Property |

|---|---|---|---|

| Surface-OH (Hydroxyl) | Surface-O-SO₂-R | Sulfonate Ester | Hydrophobic, Low Adhesion |

| Surface-NH₂ (Amine) | Surface-NH-SO₂-R | Sulfonamide | Hydrophobic, Chemically Stable |

(Where R represents the 4-(dodecyloxy)phenyl group)

The primary reactivity of the sulfonyl chloride group is its reaction with amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. wikipedia.org This reaction is fundamental to using Benzenesulfonyl chloride, 4-(dodecyloxy)- as a tool for designing novel amphiphiles. By reacting it with various polar head groups (e.g., amino acids, oligoethylene glycols with a terminal amine), new surfactant molecules can be synthesized with tailored properties. The dodecyloxy tail provides the necessary hydrophobicity for micelle formation in aqueous solutions.

Furthermore, this compound can be used to hydrophobically modify existing polymers to create polymeric surfactants. Polymers containing hydroxyl or amine side chains can be functionalized by grafting the 4-(dodecyloxy)benzenesulfonyl moiety onto the polymer backbone. This approach is analogous to the preparation of other polymeric surfactants where a polymer backbone is modified with functional groups to create amphiphilic properties. researchgate.net Such polymeric surfactants offer advantages over their small-molecule counterparts, including enhanced stability and performance in stabilizing emulsions and dispersions. research-nexus.netpolimi.it Research on copolymers of styrene (B11656) and maleic anhydride, which are modified with long alkyl chains, demonstrates the effectiveness of this strategy in creating high-performance polymeric dispersants and thickeners. researchgate.net

The amphiphilic molecules derived from Benzenesulfonyl chloride, 4-(dodecyloxy)- can self-assemble into larger, more complex structures like vesicles, micelles, or liquid crystals. These assemblies are foundational to the fabrication of functional materials. For instance, vesicles formed from these custom surfactants can be used as nanoscale carriers.

In the context of membrane science, the surface functionalization capabilities described in section 4.1.1 can be applied to modify filtration membranes. Grafting the hydrophobic dodecyloxy chains onto a membrane surface can alter its wetting properties and reduce fouling by preventing the adhesion of unwanted substances. The ability to precisely control surface chemistry at the molecular level is a key advantage in developing next-generation materials for separations and purification.

Role in the Synthesis of Complex Organic Molecules

Beyond materials science, the well-defined reactivity of the sulfonyl chloride group makes Benzenesulfonyl chloride, 4-(dodecyloxy)- a useful reagent in multistep organic synthesis. tue.nl

The sulfonamide linkage (-SO₂-NH-) is a key structural motif found in a wide array of pharmaceutical drugs, including antibiotics and diuretics. The reaction of a sulfonyl chloride with an amine is a robust and high-yielding method for creating this bond. researchgate.netgoogle.com Benzenesulfonyl chloride, 4-(dodecyloxy)- can be used to introduce a long, lipophilic tail onto a biologically active amine-containing scaffold. This derivatization can significantly alter the parent molecule's pharmacokinetic properties, such as its ability to cross cell membranes or bind to hydrophobic pockets in proteins.

The process of derivatizing biogenic amines with reagents like benzoyl chloride (an acyl chloride with similar reactivity to a sulfonyl chloride) is a well-established technique to improve their analysis and to synthesize new bioactive compounds. researchgate.netnih.govnih.gov By applying this principle, Benzenesulfonyl chloride, 4-(dodecyloxy)- serves as a strategic tool for medicinal chemists aiming to modulate the properties of drug candidates or to create molecular probes for studying biological systems. nih.gov

Table 2: Illustrative Derivatization Reactions for Bioactive Scaffolds

| Starting Scaffold (with Amine) | Reagent | Product Class | Potential Application |

|---|---|---|---|

| Amino Acid | Benzenesulfonyl chloride, 4-(dodecyloxy)- | N-Sulfonylated Amino Acid | Building block for lipopeptides |

| Primary Amine Drug Candidate | Benzenesulfonyl chloride, 4-(dodecyloxy)- | Lipophilic Sulfonamide Derivative | Modified drug delivery/potency |

In the broader context of complex molecule synthesis, the sulfonylation of amines is a crucial step. grantome.com The resulting sulfonamide is exceptionally stable to a wide range of reaction conditions, making the sulfonyl group an excellent choice for protecting primary and secondary amines during a multistep synthesis. After serving its protective role through several synthetic transformations, the sulfonyl group can be removed under specific reducing conditions if necessary.

The use of Benzenesulfonyl chloride, 4-(dodecyloxy)- in this role allows for the temporary masking of a reactive amine while simultaneously imparting high solubility in nonpolar organic solvents, which can be advantageous for purification and subsequent reaction steps. This dual functionality—protection and solubility modification—makes it a strategic reagent in the synthetic chemist's toolbox for constructing intricate molecular architectures.

Lack of Publicly Available Research Data Precludes a Detailed Analysis of Benzenesulfonyl Chloride, 4-(dodecyloxy)-

Consequently, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline focusing solely on "Benzenesulfonyl chloride, 4-(dodecyloxy)-". The required sections on its use as a monomeric unit for functional polymers, as a chemical modifier for polymeric surfaces, and in catalytic applications and ligand design necessitate specific research data that is currently unavailable.

General principles of polymer and materials science allow for speculation on the potential roles of this molecule. The long dodecyloxy tail would be expected to impart significant hydrophobicity and potentially liquid crystalline properties to polymers incorporating it. As a surface modifier, it could be used to create highly non-polar surfaces. In catalysis, ligands derived from this compound would possess a bulky, space-filling dodecyloxy group that could influence the steric environment around a metal center. However, without experimental validation and detailed studies, such discussions would be purely hypothetical and would not meet the required standard of a scientifically rigorous article based on research findings.

Given the constraints to focus exclusively on "Benzenesulfonyl chloride, 4-(dodecyloxy)-" and the lack of pertinent research, the generation of the requested article with the specified level of detail and data is not feasible at this time. Further research and publication on this specific compound would be necessary to provide the informative and scientifically accurate content required.

Advanced Analytical and Spectroscopic Characterization of Benzenesulfonyl Chloride, 4 Dodecyloxy Derivatives

Structural Elucidation of Novel Reaction Products Derived from Benzenesulfonyl Chloride, 4-(Dodecyloxy)-

The synthesis of new chemical entities from 4-(dodecyloxy)benzenesulfonyl chloride necessitates rigorous structural confirmation. A combination of high-resolution mass spectrometry, multidimensional nuclear magnetic resonance spectroscopy, and advanced vibrational spectroscopy provides a holistic view of the molecular architecture of these novel products.

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of newly synthesized compounds with high accuracy and precision. pnnl.gov This technique provides the exact mass of a molecule, which can be used to confirm its molecular formula. researchgate.net For derivatives of 4-(dodecyloxy)benzenesulfonyl chloride, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of a wide range of compounds. researchgate.net

In a representative study, the reaction of 4-(dodecyloxy)benzenesulfonyl chloride with a primary amine, such as aniline, is expected to yield the corresponding sulfonamide. The precise mass of the resulting N-phenyl-4-(dodecyloxy)benzenesulfonamide can be determined using HRMS. The expected and observed mass-to-charge ratios (m/z) would be compared to confirm the successful synthesis.

Table 1: High-Resolution Mass Spectrometry Data for a Representative Derivative

| Compound Name | Molecular Formula | Expected m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) |

|---|

The data presented in Table 1 demonstrates the high accuracy of HRMS in confirming the elemental composition of the synthesized sulfonamide. The minimal mass error provides strong evidence for the proposed molecular formula.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structural connectivity and, where applicable, the stereochemistry of organic molecules. For derivatives of 4-(dodecyloxy)benzenesulfonyl chloride, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are utilized.

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

¹³C NMR: Reveals the number and types of carbon atoms.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.

The following table presents hypothetical ¹H and ¹³C NMR data for N-phenyl-4-(dodecyloxy)benzenesulfonamide.

Table 2: ¹H and ¹³C NMR Data for N-phenyl-4-(dodecyloxy)benzenesulfonamide

| Position | δ ¹H (ppm) | δ ¹³C (ppm) |

|---|---|---|

| Aromatic (Benzenesulfonyl) | 7.75 (d, 2H), 6.95 (d, 2H) | 162.5, 132.0, 129.5, 114.8 |

| Aromatic (N-phenyl) | 7.20-7.35 (m, 5H) | 137.5, 129.1, 125.2, 121.9 |

| -OCH₂- | 4.02 (t, 2H) | 68.4 |

| -CH₂- chain | 1.80 (m, 2H), 1.25-1.50 (br s, 18H) | 31.9, 29.6, 29.5, 29.3, 29.1, 26.0, 22.7 |

The combination of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the covalent structure of the novel derivative.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. orientjchem.orgmdpi.com These techniques are particularly useful for monitoring the progress of a reaction by observing the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. researchgate.net

For the transformation of 4-(dodecyloxy)benzenesulfonyl chloride, the disappearance of the characteristic S-Cl stretching vibration and the appearance of new bands corresponding to the sulfonamide (N-H and S=O stretching) would be monitored.

Table 3: Key Vibrational Frequencies for Reaction Monitoring

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl Chloride (S-Cl) | Stretching | ~550-570 |

| Sulfonamide (N-H) | Stretching | ~3200-3300 |

| Sulfonamide (S=O) | Asymmetric Stretching | ~1330-1370 |

| Sulfonamide (S=O) | Symmetric Stretching | ~1150-1180 |

The complementary nature of IR and Raman spectroscopy can provide a more complete vibrational profile of the molecule.

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring of Benzenesulfonyl Chloride, 4-(Dodecyloxy)- Transformations

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. researchgate.net High-performance liquid chromatography (HPLC) is a widely used method for the analysis of benzenesulfonyl chloride derivatives and related compounds. researchgate.net

A reversed-phase HPLC method can be developed to separate the starting material, 4-(dodecyloxy)benzenesulfonyl chloride, from its reaction products and any impurities. The choice of a suitable stationary phase (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water) is crucial for achieving optimal separation. scielo.org.mx

Table 4: Representative HPLC Method Parameters and Results

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Starting Material) | ~12.5 min |

| Retention Time (Product) | ~9.8 min |

By analyzing aliquots of the reaction mixture at different time points, the consumption of the starting material and the formation of the product can be quantified, allowing for the optimization of reaction conditions.

Advanced Diffraction Techniques for Solid-State Structure Analysis of Benzenesulfonyl Chloride, 4-(Dodecyloxy)- Derivatives

For crystalline derivatives of 4-(dodecyloxy)benzenesulfonyl chloride, X-ray diffraction techniques can provide definitive information about the three-dimensional arrangement of atoms in the solid state. aps.org Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and intermolecular interactions. mdpi.commdpi.com

In cases where suitable single crystals cannot be obtained, X-ray powder diffraction (XRPD) can be used to analyze the bulk crystalline material, providing information about the crystal system and phase purity. researchgate.net The crystal structure of a related compound, 4-(dodecyloxy)benzonitrile, has been reported, providing insights into the packing of molecules with long alkyl chains. researchgate.net

Table 5: Hypothetical Crystallographic Data for a Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.98 |

| b (Å) | 10.85 |

| c (Å) | 14.72 |

| β (°) | 99.5 |

| Volume (ų) | 942.1 |

This crystallographic data provides a fundamental understanding of the solid-state packing of the derivative, which can influence its physical properties.

Computational and Theoretical Studies on Benzenesulfonyl Chloride, 4 Dodecyloxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of Benzenesulfonyl Chloride, 4-(dodecyloxy)-

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 4-(dodecyloxy)benzenesulfonyl chloride, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.

The molecular structure of 4-(dodecyloxy)benzenesulfonyl chloride features a benzene (B151609) ring substituted with an electron-donating 4-(dodecyloxy) group and an electron-withdrawing sulfonyl chloride group. The long dodecyl chain is primarily hydrophobic, while the sulfonyl chloride group is highly polar and reactive. DFT calculations can quantify the effects of these substituents on the electronic properties of the benzene ring.

Key parameters obtained from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. The locations of the HOMO and LUMO can indicate the sites for nucleophilic and electrophilic attack, respectively. For 4-(dodecyloxy)benzenesulfonyl chloride, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the dodecyloxy group, while the LUMO is anticipated to be centered on the sulfonyl chloride moiety, particularly the sulfur atom.

Mulliken charge analysis and electrostatic potential maps can further illustrate the charge distribution across the molecule, highlighting the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack. This is a key aspect of its reactivity, for instance, in reactions with amines to form sulfonamides.

Table 1: Predicted Quantum Chemical Properties of 4-(dodecyloxy)benzenesulfonyl chloride (Note: The following data is hypothetical and based on expected trends for analogous molecules, as specific computational studies on this compound are not readily available in public literature.)

| Property | Predicted Value/Observation | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons, prone to donation. |

| LUMO Energy | ~ -1.2 eV | Indicates the energy of the lowest energy empty orbital, available for accepting electrons. |

| HOMO-LUMO Gap | ~ 5.3 eV | Suggests moderate chemical stability. |

| Mulliken Charge on Sulfur | Positive | Confirms the electrophilic nature of the sulfur atom. |

| Mulliken Charge on Chlorine | Negative | Indicates a good leaving group character. |

| Dipole Moment | High | Reflects the polar nature of the sulfonyl chloride group. |

Molecular Dynamics Simulations of Self-Assembly Processes Involving Derivatives of Benzenesulfonyl Chloride, 4-(dodecyloxy)-

Derivatives of 4-(dodecyloxy)benzenesulfonyl chloride, such as the corresponding sulfonic acid or sulfonamides, are amphiphilic molecules. They possess a hydrophilic head group (the sulfonate or sulfonamide) and a long hydrophobic tail (the dodecyloxy group). This dual nature drives them to self-assemble in aqueous environments to form organized structures like micelles or bilayers. Molecular dynamics (MD) simulations are a powerful computational technique to study these dynamic processes at the molecular level.

MD simulations model the movement of atoms and molecules over time based on a force field that describes the interatomic and intermolecular interactions. For the derivatives of 4-(dodecyloxy)benzenesulfonyl chloride, MD simulations can provide detailed insights into the mechanism of self-assembly, the structure and stability of the resulting aggregates, and the behavior of these systems at interfaces.

A typical MD simulation would involve placing a number of the amphiphilic molecules in a simulation box filled with water molecules. The system is then allowed to evolve over time, and the trajectories of all atoms are recorded. Analysis of these trajectories can reveal how the molecules aggregate, the critical micelle concentration (CMC), the shape and size of the micelles, and the orientation of the molecules within the aggregates. Such simulations are crucial for designing surfactants and understanding their behavior in various applications.

Table 2: Typical Parameters for Molecular Dynamics Simulations of Amphiphile Self-Assembly

| Parameter | Typical Value/Setting | Purpose |

| Force Field | GROMOS, CHARMM, AMBER | Defines the potential energy function for all atoms and molecules. |

| Water Model | SPC, TIP3P, TIP4P | Represents the solvent molecules. |

| Ensemble | NPT (isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 298 K (25 °C) | Simulates ambient conditions. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Simulation Time | 100 ns - 1 µs | Allows for the observation of self-assembly processes. |

| Time Step | 2 fs | The interval between successive calculations of forces and positions. |

Prediction of Reaction Mechanisms and Energetics for Transformations of Benzenesulfonyl Chloride, 4-(dodecyloxy)-

Computational chemistry can be used to predict the detailed mechanisms and energetics of chemical reactions involving 4-(dodecyloxy)benzenesulfonyl chloride. By calculating the potential energy surface for a given reaction, researchers can identify the transition states, intermediates, and products, and determine the activation energies and reaction enthalpies. This information is invaluable for understanding reaction kinetics and optimizing reaction conditions.

A common reaction of benzenesulfonyl chlorides is their reaction with amines to form sulfonamides. wikipedia.org The mechanism of this reaction can be studied computationally by modeling the approach of the amine to the sulfonyl chloride. The calculations would likely reveal a stepwise mechanism involving the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride.

The energetics of the reaction can be quantified by calculating the energies of the reactants, transition state, and products. The difference in energy between the reactants and the transition state gives the activation energy, which is related to the reaction rate. The difference in energy between the reactants and the products gives the reaction enthalpy, indicating whether the reaction is exothermic or endothermic.

Table 3: Hypothetical Energetics for the Reaction of 4-(dodecyloxy)benzenesulfonyl chloride with a Primary Amine (Note: The following data is illustrative of what a computational study might find.)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Sulfonyl chloride + Amine) | 0 | Starting materials. |

| Transition State 1 | +15 | Formation of the tetrahedral intermediate. |

| Tetrahedral Intermediate | -5 | A short-lived intermediate species. |

| Transition State 2 | +10 | Elimination of HCl. |

| Products (Sulfonamide + HCl) | -20 | The final products of the reaction. |

Structure-Reactivity Relationship Modeling for Substituted Benzenesulfonyl Chloride Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. For a class of compounds like substituted benzenesulfonyl chlorides, QSAR can be used to predict their reactivity or biological efficacy based on various molecular descriptors.

These descriptors are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For a QSAR study on substituted benzenesulfonyl chlorides, relevant descriptors could include:

Electronic Descriptors: Hammett constants (σ), HOMO and LUMO energies, Mulliken charges.

Steric Descriptors: Molar refractivity, van der Waals volume, Taft steric parameters (Es).

Hydrophobic Descriptors: LogP (partition coefficient).

By developing a mathematical model that relates these descriptors to the observed reactivity (e.g., reaction rate constants), it is possible to predict the reactivity of new, unsynthesized compounds. This approach is widely used in drug discovery and materials science to guide the design of molecules with desired properties.

Table 4: Examples of Descriptors for a QSAR Study of Substituted Benzenesulfonyl Chlorides

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | Hammett constant (σp) | Electron-donating/withdrawing ability of the substituent at the para position. |

| Electronic | LUMO Energy | Electrophilicity of the molecule. |

| Steric | Molar Refractivity | Molecular volume and polarizability. |

| Hydrophobic | LogP | Lipophilicity of the molecule. |

| Topological | Wiener Index | Molecular branching. |

Future Directions and Emerging Research Areas for Benzenesulfonyl Chloride, 4 Dodecyloxy

Sustainable Synthesis Approaches for Benzenesulfonyl Chloride, 4-(Dodecyloxy)- and Its Derivatives

Traditional methods for synthesizing aryl sulfonyl chlorides often rely on harsh and hazardous reagents like chlorosulfonic acid or phosphorus oxychloride, generating significant chemical waste. rsc.orgorgsyn.orgwikipedia.org Future research is pivoting towards greener, more sustainable synthetic routes that offer improved safety, efficiency, and a reduced environmental footprint.

Key areas of development include:

Milder and Safer Reagents: A significant trend is the replacement of highly corrosive and toxic reagents. For instance, methods using N-chlorosuccinimide (NCS) in conjunction with S-alkylisothiourea salts provide an operationally simple and environmentally friendly alternative to traditional chlorosulfonation. organic-chemistry.org This approach avoids hazardous reagents like chlorine gas and allows for the sustainable recycling of byproducts. organic-chemistry.org Other systems being explored include the use of oxone in water and sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant. rsc.orgresearchgate.netrsc.org

Aqueous and Alternative Solvents: Shifting from volatile organic compounds (VOCs) to greener solvents like water is a cornerstone of sustainable chemistry. researchgate.net Research has demonstrated the successful synthesis of various aryl sulfonyl chlorides in aqueous media. rsc.orgacs.org The low solubility of the product in water can facilitate its direct precipitation, simplifying purification and minimizing solvent waste. acs.org Other sustainable solvents under investigation include ethanol, glycerol, and deep eutectic solvents (DES). researchgate.netrsc.org

Metal-Free Catalysis: The development of metal-free oxidative chlorination and bromination of thiols represents another promising avenue. rsc.org One such system utilizes ammonium (B1175870) nitrate (B79036) and oxygen as the terminal oxidant, establishing a redox-catalytic cycle that avoids heavy metal waste streams. rsc.org

| Feature | Traditional Methods (e.g., Chlorosulfonic Acid) | Emerging Sustainable Methods |

| Reagents | Highly corrosive (ClSO₃H, PCl₅, SOCl₂) rsc.org | Milder oxidants (NCS, Oxone, NaDCC·2H₂O) organic-chemistry.orgrsc.orgresearchgate.net |

| Solvents | Often requires organic solvents | Water, ethanol, glycerol, deep eutectic solvents researchgate.netrsc.org |

| Byproducts | Significant acid and toxic waste | Recyclable byproducts (e.g., succinimide (B58015) from NCS) organic-chemistry.org |

| Safety | Hazardous, highly exothermic reactions rsc.org | Improved safety profile, milder conditions organic-chemistry.org |

| Environmental Impact | High E-factor (environmental factor) | Lower E-factor, aligns with green chemistry principles mdpi.com |

Novel Applications in Nanotechnology and Nanoscience

The amphiphilic nature of 4-(dodecyloxy)benzenesulfonyl chloride, stemming from its polar sulfonyl chloride head and nonpolar dodecyl tail, makes it a prime candidate for applications in nanotechnology and nanoscience, particularly in the realm of self-assembly and surface functionalization.

Self-Assembling Systems: Molecules with similar wedge-shaped structures, such as cesium 3,4,5-tris(alkyloxy)benzenesulfonates, are known to self-assemble into various liquid crystal mesophases, including ordered columnar hexagonal structures. rsc.org These structures can form nano-scale ion channels, suggesting potential for creating temperature-controlled ion-selective membranes. rsc.org Derivatives of 4-(dodecyloxy)benzenesulfonyl chloride are expected to exhibit analogous self-assembly behavior, potentially forming micelles, vesicles, or liquid crystalline phases that could be exploited for drug delivery, templating nanomaterials, or creating ordered thin films.

Nanoparticle Functionalization: The reactive sulfonyl chloride group serves as an effective anchor for covalently attaching the molecule to the surface of nanoparticles. This functionalization can impart new properties to the nanoparticles, such as hydrophobicity (from the dodecyl chain), and provide a reactive handle for subsequent chemical modifications. For example, mesoporous silica (B1680970) nanoparticles (MSN) are widely used as nanocarriers, and their surfaces can be functionalized with molecules like benzoyl chloride to create stimuli-responsive systems. nih.gov Similarly, functionalizing MSNs or other nanoparticles with 4-(dodecyloxy)benzenesulfonyl chloride could lead to novel platforms for controlled release or targeted delivery systems.

Creation of Functional Surfaces: The molecule can be used to modify surfaces, creating self-assembled monolayers (SAMs). The dodecyloxy chains would form a well-ordered, hydrophobic layer, while the sulfonyl group, after reaction with the surface, provides a stable linkage. Such modified surfaces could have applications in areas like corrosion protection, lubrication, and the fabrication of biosensors.

Development of Next-Generation Functional Materials Based on Benzenesulfonyl Chloride, 4-(Dodecyloxy)-

The dual functionality of 4-(dodecyloxy)benzenesulfonyl chloride allows it to act as a monomer or a modifying agent in the synthesis of advanced functional materials with tailored properties.

Polymer Synthesis and Modification: The sulfonyl chloride group readily reacts with amines and alcohols to form sulfonamides and sulfonate esters, respectively. wikipedia.org This reactivity can be leveraged to incorporate the 4-(dodecyloxy)phenylsulfonyl moiety into polymer backbones, for example, by polycondensation with diamines or diols to create novel polysulfonamides and polysulfonates. The long dodecyloxy side chains would influence the resulting polymer's properties, such as:

Solubility: Enhancing solubility in common organic solvents.

Thermal Properties: Affecting the glass transition temperature and melting point.

Morphology: Inducing liquid crystalline behavior or microphase separation.

Recyclable Reagents and Catalysts: There is a growing demand for recyclable materials to create sustainable chemical processes. nih.gov One emerging area is the immobilization of reactive species onto supports. 4-(dodecyloxy)benzenesulfonyl chloride could be grafted onto a support, such as magnetic nanoparticles or polymer beads, via its dodecyl chain or phenyl ring. nih.gov The resulting material would be a solid-supported sulfonylating reagent that can be easily recovered from a reaction mixture (e.g., using a magnet) and potentially regenerated and reused, minimizing waste. nih.gov

Smart and Responsive Materials: The long alkyl chain and aromatic core are features often found in molecules that form liquid crystals or other ordered phases. By incorporating this molecule into polymer networks or gels, it may be possible to create "smart" materials that respond to external stimuli such as temperature, pH, or electric fields. The changes in the organization of the dodecyloxy chains could translate into macroscopic changes in the material's properties.

Integration of Benzenesulfonyl Chloride, 4-(Dodecyloxy)- into Automated and High-Throughput Synthesis Platforms

To accelerate the discovery of new materials and bioactive compounds, there is a strong push to integrate chemical synthesis with automated and high-throughput platforms. Flow chemistry, in particular, offers significant advantages for the synthesis and application of sulfonyl chlorides. mdpi.comnih.govneuroquantology.com

Automated Flow Synthesis: The synthesis of aryl sulfonyl chlorides often involves highly exothermic reactions and corrosive reagents, posing safety and scalability challenges in traditional batch processes. rsc.orgmdpi.comfigshare.com Continuous flow chemistry mitigates these risks by using small reactor volumes, which allows for superior control over heat transfer and reaction parameters. rsc.orgamt.ukillinois.edu An automated system, employing continuous stirred-tank reactors (CSTRs) or microreactors, could enable the safe, scalable, and efficient production of 4-(dodecyloxy)benzenesulfonyl chloride. mdpi.comresearchgate.net Such systems improve process consistency, reliability, and spacetime yield compared to batch methods. mdpi.com

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | High risk of thermal runaway with exothermic reactions rsc.org | Enhanced safety, excellent heat transfer, small reactor volume rsc.org |

| Scalability | Difficult and potentially hazardous to scale up mdpi.com | Readily scalable by extending operation time ("scaling out") neuroquantology.com |

| Process Control | Limited control over temperature and mixing gradients | Precise control over temperature, pressure, and residence time neuroquantology.com |

| Spacetime Yield | Generally lower mdpi.com | Significantly higher spacetime yield rsc.orgmdpi.com |

| Waste Generation | Can generate more waste during workup and purification | Often cleaner reactions with reduced waste streams neuroquantology.com |

High-Throughput Synthesis of Derivatives: Sulfonyl chlorides are crucial building blocks in medicinal chemistry and materials science for creating large libraries of sulfonamides and sulfonate esters. enamine.netorgsyn.org Integrating 4-(dodecyloxy)benzenesulfonyl chloride into automated parallel synthesis platforms would allow for the rapid generation of a diverse range of derivatives. nih.gov By reacting it with a library of amines or alcohols in a multi-well plate format, researchers can efficiently screen for new drug candidates or functional materials with desired properties, accelerating the pace of discovery. researchgate.net

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 4-(dodecyloxy)benzenesulfonyl chloride?

Answer: The compound features a benzenesulfonyl chloride core substituted with a dodecyloxy group at the para position. Key structural confirmation methods include:

- NMR Spectroscopy : H and C NMR can identify the dodecyl chain (δ ~1.2–1.6 ppm for CH groups) and aromatic protons (δ ~7.5–8.0 ppm). The sulfonyl chloride group is inferred by absence of protons and corroborated via C NMR (δ ~140–150 ppm for SOCl) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHClOS: ~360.15 g/mol) and fragmentation patterns .

- FT-IR : Peaks at ~1370 cm (S=O asymmetric stretch) and ~1180 cm (S=O symmetric stretch) confirm the sulfonyl chloride group .

Q. What are the standard synthetic routes for preparing 4-(dodecyloxy)benzenesulfonyl chloride in laboratory settings?

Answer: A common route involves:

Etherification : Reacting 4-hydroxybenzenesulfonyl chloride with 1-dodecanol under Mitsunobu conditions (e.g., DIAD, PPh) or using a base (e.g., KCO) in polar aprotic solvents (e.g., DMF) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate the product .

Critical Note : Moisture-sensitive reactions require anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Q. What safety precautions are essential when handling 4-(dodecyloxy)benzenesulfonyl chloride in research laboratories?

Answer:

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which are toxic and irritating .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

- Storage : Store in airtight containers at room temperature, away from moisture and bases .

Q. Which analytical techniques are most effective for purity assessment of 4-(dodecyloxy)benzenesulfonyl chloride?

Answer:

Advanced Research Questions

Q. How can researchers optimize reaction conditions for sulfonylation reactions using 4-(dodecyloxy)benzenesulfonyl chloride while minimizing hydrolysis?

Answer:

- Solvent Selection : Use anhydrous solvents (e.g., THF, DCM) with molecular sieves to scavenge moisture .

- Temperature Control : Maintain reactions at 0–5°C to reduce hydrolysis rates .

- Catalytic Additives : Employ scavengers like DMAP or triethylamine to neutralize HCl byproducts and drive reactions forward .

- Kinetic Monitoring : Use in-situ FT-IR or HPLC to track sulfonyl chloride consumption and adjust conditions dynamically .

Q. What strategies exist for resolving contradictory data regarding the stability of 4-(dodecyloxy)benzenesulfonyl chloride under different environmental conditions?

Answer: Contradictions in stability studies (e.g., ambient vs. refrigerated storage) can be addressed via:

- Controlled Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to quantify hydrolysis products .

- Environmental Parameter Mapping : Correlate stability with humidity, temperature, and light exposure using DOE (Design of Experiments) methodologies .

- Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., 4-butoxy derivatives) to identify trends .

Q. What methodological approaches are recommended for studying the reactivity of 4-(dodecyloxy)benzenesulfonyl chloride with various nucleophiles in medicinal chemistry applications?

Answer:

- Nucleophile Screening : Test amines, alcohols, and thiols in model reactions to establish reactivity hierarchies .

- Mechanistic Probes : Use isotopic labeling (e.g., O in sulfonyl chloride) to track reaction pathways via MS/NMR .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict transition states and optimize reaction conditions .

Q. How can chromatographic methods be adapted to separate and quantify degradation products of 4-(dodecyloxy)benzenesulfonyl chloride in complex matrices?

Answer:

- Gradient Elution HPLC : Start with 50% acetonitrile/water, ramp to 90% acetonitrile over 20 min to resolve hydrolysis products (e.g., sulfonic acid derivatives) .

- LC-MS Coupling : Use high-resolution Q-TOF MS to identify degradation products via exact mass matching .

- Sample Preparation : Solid-phase extraction (C18 cartridges) to isolate analytes from polymeric or biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.